molecular formula C14H23ClN2O2S B1416714 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1170478-53-1

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride

Cat. No. B1416714
M. Wt: 318.9 g/mol
InChI Key: OOQOXTUZTAEYDB-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride (TMPP) is a synthetic compound belonging to the sulfonamide family of compounds. It is used in a variety of scientific research applications due to its unique chemical and physical properties. TMPP is a white crystalline solid with low solubility in water and other polar solvents. It is commercially available and is used as a reagent in organic synthesis.

Scientific Research Applications

Adenosine A2B Receptor Antagonists 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine derivatives have been investigated for their potential as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, making them promising candidates for various therapeutic applications, particularly in targeting the adenosine A2B receptor (Borrmann et al., 2009).

Anticancer Activity Research indicates that certain 1,3-thiazole derivatives with a piperazine substituent, closely related to 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine, have shown notable anticancer activity. These compounds were particularly effective against various cancer cell lines, demonstrating their potential in anticancer drug development (Turov, 2020).

Inhibitors of Breast Cancer Cell Proliferation Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to the compound , have been synthesized and evaluated for their effectiveness in inhibiting breast cancer cell proliferation. This research highlights the potential therapeutic use of these compounds in treating breast cancer (Kumar et al., 2007).

Antibacterial Applications Certain derivatives of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use as antibacterial agents (Qi, 2014).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors Studies have been conducted on analogues of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed potential in inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the development of antiretroviral therapies (Romero et al., 1994).

properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16;/h9,15H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQOXTUZTAEYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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